molecular formula C23H23NO B5231928 9-[3-(2,4-Dimethylphenoxy)propyl]carbazole

9-[3-(2,4-Dimethylphenoxy)propyl]carbazole

Cat. No.: B5231928
M. Wt: 329.4 g/mol
InChI Key: HXLGYVSRBYMKDB-UHFFFAOYSA-N
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Description

9-[3-(2,4-Dimethylphenoxy)propyl]carbazole is a compound that belongs to the class of carbazoles. Carbazoles are known for their aromatic heterocyclic structure, which consists of a pyrrole ring fused on either side to a benzene ring.

Preparation Methods

The synthesis of 9-[3-(2,4-Dimethylphenoxy)propyl]carbazole typically involves the reaction of carbazole with 3-(2,4-dimethylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

9-[3-(2,4-Dimethylphenoxy)propyl]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction could produce 9-(3-(2,4-dimethylphenoxy)propyl)-9H-carbazole.

Mechanism of Action

The mechanism of action of 9-[3-(2,4-Dimethylphenoxy)propyl]carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in optoelectronic applications, the compound’s ability to transport charge and emit light is crucial .

Comparison with Similar Compounds

Similar compounds to 9-[3-(2,4-Dimethylphenoxy)propyl]carbazole include:

The uniqueness of this compound lies in its specific combination of the carbazole core with the 2,4-dimethylphenoxypropyl group, which imparts distinct electronic and steric properties .

Properties

IUPAC Name

9-[3-(2,4-dimethylphenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-17-12-13-23(18(2)16-17)25-15-7-14-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24/h3-6,8-13,16H,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGYVSRBYMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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